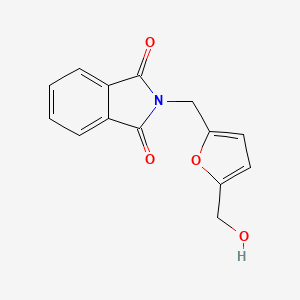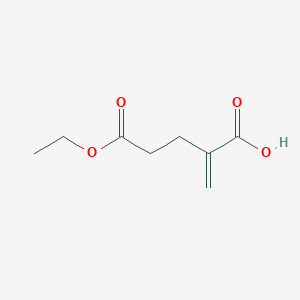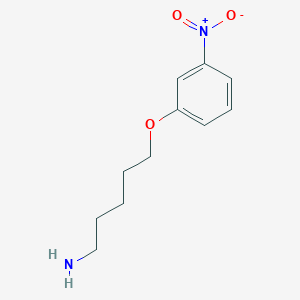![molecular formula C15H19BrN2O5S B8444259 2-bromo-N-(3,4-dimethyl-5-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide](/img/structure/B8444259.png)
2-bromo-N-(3,4-dimethyl-5-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(3,4-dimethyl-5-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3,4-dimethyl-5-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide typically involves multiple steps:
Formation of the Dimethylisoxazole Ring: The synthesis begins with the formation of the 3,4-dimethylisoxazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine Atom: The bromine atom is introduced via bromination reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agents.
Attachment of the Benzenesulfonamide Moiety: The benzenesulfonamide group is attached through sulfonation reactions, typically involving sulfonyl chlorides and amines.
Incorporation of the Methoxyethoxy Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-bromo-N-(3,4-dimethyl-5-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and catalysts (e.g., palladium, copper).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).
Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Hydrolysis: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Substitution Reactions: Various substituted derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound.
Hydrolysis: Sulfonic acid and amine derivatives.
科学的研究の応用
2-bromo-N-(3,4-dimethyl-5-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial agent due to its sulfonamide moiety.
Chemical Biology: Utilized in studies involving enzyme inhibition and protein interactions.
Material Science: Possible applications in the development of novel materials with specific properties.
Pharmaceutical Research: Investigated for its potential therapeutic effects and drug development.
作用機序
The mechanism of action of 2-bromo-N-(3,4-dimethyl-5-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The bromine atom and other functional groups may enhance binding affinity and specificity, leading to more potent biological effects.
類似化合物との比較
Similar Compounds
N-(3,4-Dimethylisoxazol-5-yl)-N-((2-methoxyethoxy)methyl)benzenesulfonamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-Bromo-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide: Lacks the (2-methoxyethoxy)methyl group, potentially altering its solubility and pharmacokinetic properties.
N-(3,4-Dimethylisoxazol-5-yl)benzenesulfonamide: Lacks both the bromine atom and the (2-methoxyethoxy)methyl group, resulting in different chemical and biological properties.
Uniqueness
2-bromo-N-(3,4-dimethyl-5-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide is unique due to the presence of the bromine atom, the dimethylisoxazole ring, and the (2-methoxyethoxy)methyl group. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
特性
分子式 |
C15H19BrN2O5S |
|---|---|
分子量 |
419.3 g/mol |
IUPAC名 |
2-bromo-N-(3,4-dimethyl-1,2-oxazol-5-yl)-N-(2-methoxyethoxymethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H19BrN2O5S/c1-11-12(2)17-23-15(11)18(10-22-9-8-21-3)24(19,20)14-7-5-4-6-13(14)16/h4-7H,8-10H2,1-3H3 |
InChIキー |
RYUGMAJSOIVHMZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(ON=C1C)N(COCCOC)S(=O)(=O)C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,4-triazolidin-3-one](/img/structure/B8444177.png)




![5-Oxazolo[4,5-b]pyridin-2-yl-pyridin-3-ylamine](/img/structure/B8444228.png)








